molecular formula C19H33N5O6 B12352627 CID 57369526

CID 57369526

Cat. No.: B12352627
M. Wt: 427.5 g/mol
InChI Key: JICRLQSUUUGRBC-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gramicidin A is a linear peptide antibiotic composed of 15 amino acids, alternating between D- and L-chirality. It is primarily derived from the soil bacterium Brevibacillus brevis. Gramicidin A is known for its potent antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It functions by forming ion channels in the bacterial cell membrane, leading to ion imbalance and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gramicidin A can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The synthesis requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity .

Industrial Production Methods: Industrial production of Gramicidin A typically involves fermentation of Brevibacillus brevis in nutrient-rich media. The fermentation process is optimized to maximize the yield of Gramicidin A. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Gramicidin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and potentially alter its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the peptide .

Scientific Research Applications

Gramicidin A has a wide range of scientific research applications:

Mechanism of Action

Gramicidin A exerts its effects by forming transmembrane ion channels in the lipid bilayer of bacterial cell membranes. These channels allow the free passage of monovalent cations such as hydrogen, sodium, and potassium ions, leading to the disruption of ion gradients and membrane potential. This ion imbalance ultimately results in cell death. Additionally, Gramicidin A can accumulate in mitochondria, reduce ATP levels, induce mitophagy, and inhibit cancer cell growth .

Comparison with Similar Compounds

Uniqueness of Gramicidin A: Gramicidin A is unique due to its linear structure and ability to form ion channels in membranes. This distinct mechanism of action sets it apart from other antimicrobial peptides, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C19H33N5O6

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C19H33N5O6/c1-12(2)7-14(23-11-26)18(29)22-10-17(28)24-15(8-13(3)4)19(30)21-9-16(27)20-5-6-25/h9-15,25H,5-8H2,1-4H3,(H,20,27)(H,21,30)(H,22,29)(H,23,26)(H,24,28)/t14-,15-/m1/s1

InChI Key

JICRLQSUUUGRBC-HUUCEWRRSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[CH]C(=O)N[C@H](CC(C)C)C(=O)N[CH]C(=O)NCCO)NC=O

Canonical SMILES

CC(C)CC(C(=O)N[CH]C(=O)NC(CC(C)C)C(=O)N[CH]C(=O)NCCO)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.